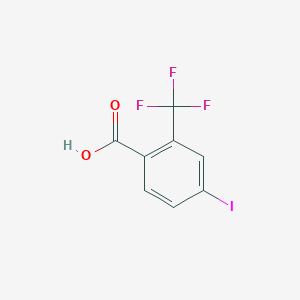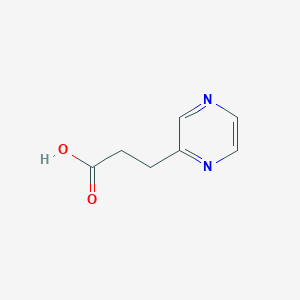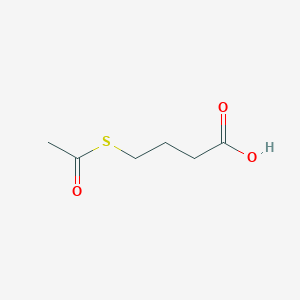
4-Iod-2-(Trifluormethyl)benzoesäure
Übersicht
Beschreibung
4-Iodo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F3IO2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoic acid core.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drugs.
Materials Science: This compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Chemical Research: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research purposes.
Wirkmechanismus
Target of Action
This compound is a biochemical reagent and its specific biological targets may depend on the context of the research .
Mode of Action
As a biochemical reagent, it may interact with various biological targets depending on the specific experimental setup .
Biochemical Pathways
Similar compounds have been used in the synthesis of various derivatives and in the investigation of ligand binding with chaperones .
Pharmacokinetics
It is known that the compound has a molecular weight of 31602, which may influence its bioavailability .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific experimental context .
Action Environment
The action, efficacy, and stability of 4-Iodo-2-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a refrigerator to maintain its stability . Furthermore, it is advised to handle the compound in a well-ventilated area to avoid inhalation .
Vorbereitungsmethoden
The synthesis of 4-Iodo-2-(trifluoromethyl)benzoic acid typically involves the iodination of 2-(trifluoromethyl)benzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the iodination process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product .
Analyse Chemischer Reaktionen
4-Iodo-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium reagents.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Iodo-2-(trifluoromethyl)benzoic acid include:
2-Iodo-4-(trifluoromethyl)benzoic acid: This compound has the iodine and trifluoromethyl groups in different positions on the benzoic acid ring, leading to different chemical properties and reactivity.
4-Methyl-2-(trifluoromethyl)benzoic acid: This compound has a methyl group instead of an iodine atom, which significantly alters its chemical behavior and applications.
The uniqueness of 4-Iodo-2-(trifluoromethyl)benzoic acid lies in the combination of the iodine and trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable in various chemical transformations and applications .
Eigenschaften
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLEPZNGCNYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589916 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954815-11-3 | |
| Record name | 4-Iodo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)




